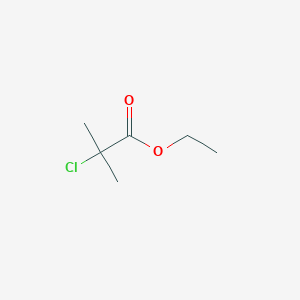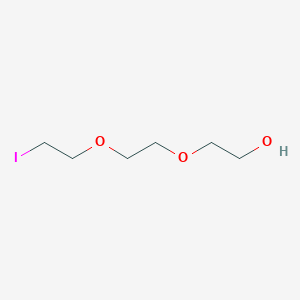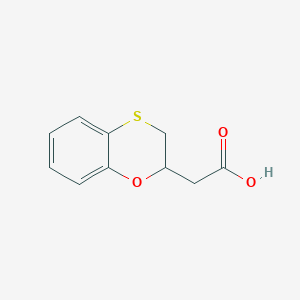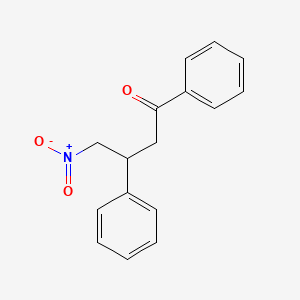
4-硝基-1,3-二苯基丁烷-1-酮
描述
4-Nitro-1,3-diphenylbutan-1-one is a chemical compound with the linear formula C16H15NO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Nitro-1,3-diphenylbutan-1-one is represented by the linear formula C16H15NO3 . The compound has a molecular weight of 269.3 g/mol .科学研究应用
氘/氢交换
4-硝基-1,3-二苯基戊烷-1-酮的对映异构体在氘和氢交换反应中表现出不同的行为。例如,赤式对映异构体在 D/H 交换过程中保持其构型。相比之下,苏式对映异构体倾向于经历比交换更多的差向异构化。此外,2-溴-4-硝基-1,3-二苯基丁烷-1-酮表现出快速环化为环丙烷,超过了交换反应 (Kingsbury,1998)。
四芳基氮杂二吡咯甲烯的合成
4-硝基-1,3-二芳基丁烷-1-酮是合成四芳基氮杂二吡咯甲烯色光团的关键,该色光团用于各种科学领域。该过程包括在醇溶剂中用铵源加热这些化合物。这种方法揭示了复杂的反应途径,包括独特的氮重排和形成最终产物的并发途径 (Grossi 等,2012)。
酶促还原研究
在酶促还原研究中,4-硝基-1,3-二苯基丁烷-1-酮等化合物在了解各种硝基化合物的还原行为方面发挥着作用。例如,对脂肪族硝基化合物酶促还原的研究提供了通过还原过程形成双分子化合物的见解 (Tatsumi 等,1982)。
有机催化
4-硝基-1,3-二苯基丁烷-1-酮衍生物被用于有机催化领域。它们在迈克尔加成等反应中的应用证明了它们在促进涉及环酮和苯乙酮衍生物的反应中的有效性,从而导致高对映选择性和非对映选择性 (Pomarański 和 Czarnocki,2019)。
微生物降解研究
与 4-硝基-1,3-二苯基丁烷-1-酮在结构上相似的化合物(如 1,3-二苯基丁烷)的微生物降解提供了对聚苯乙烯等聚合物的生物降解机制的见解。这些研究有助于了解芽孢杆菌和假单胞菌等微生物如何代谢此类化合物 (Sielicki 等,1978)。
咪唑的合成
4-硝基-1,3-二苯基丁烷-1-酮衍生物在咪唑的合成中也得到应用。它们在一锅合成策略中的作用例证了它们在产生高产率、成本效益和环境友好的反应中的用途 (Rana 等,2018)。
安全和危害
属性
IUPAC Name |
4-nitro-1,3-diphenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16(14-9-5-2-6-10-14)11-15(12-17(19)20)13-7-3-1-4-8-13/h1-10,15H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDQDDXGMUPFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284015 | |
| Record name | 4-nitro-1,3-diphenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6277-67-4 | |
| Record name | NSC34882 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitro-1,3-diphenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

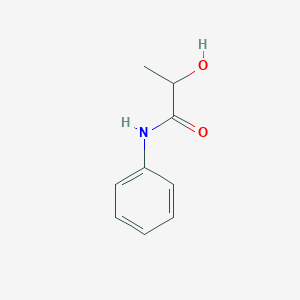
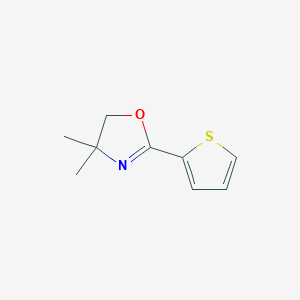
![4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B3054939.png)

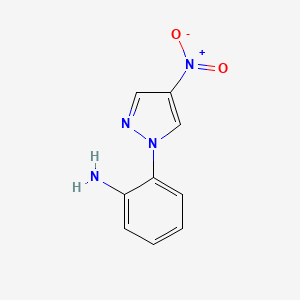
![7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3054944.png)
![Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]-](/img/structure/B3054946.png)
